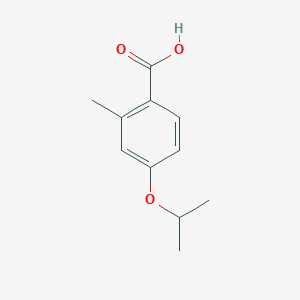

4-Isopropoxy-2-methylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-propan-2-yloxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-7(2)14-9-4-5-10(11(12)13)8(3)6-9/h4-7H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTZOSZBGDBNSEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance Within Substituted Benzoic Acid Derivatives Research

Substituted benzoic acid derivatives are cornerstone molecules in various scientific disciplines, particularly medicinal chemistry and materials science. The functionalization of the basic benzoic acid ring with different substituents allows for the fine-tuning of its chemical and physical properties. This tailored approach is crucial for developing new pharmaceutical agents and advanced materials. For instance, fluoro- and chloro-substituted benzoic acid derivatives are significant precursors for agrochemical and pharmaceutical products. researchgate.net

Context of Benzoic Acid Scaffolds in Organic Synthesis

The benzoic acid scaffold is a versatile and widely utilized platform in organic synthesis. nih.govresearchgate.net Its aromatic ring and carboxylic acid group provide two distinct sites for chemical modification. The carboxylic acid group can be readily converted into other functional groups like esters, amides, or acid chlorides, opening up a vast number of synthetic possibilities. preprints.org Meanwhile, the aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups that can drastically alter the molecule's properties. youtube.com

A significant area of modern research involves the direct functionalization of the carbon-hydrogen (C-H) bonds on the benzene (B151609) ring, a process known as C-H activation or functionalization. rsc.orgnih.govnih.gov This cutting-edge technique offers a more efficient way to build molecular complexity, avoiding the multi-step procedures often required in traditional synthetic routes. nih.gov The ability to selectively activate specific C-H bonds, such as those in the ortho or meta positions relative to the carboxylic acid group, is a major goal for synthetic chemists, as it provides precise control over the final molecular architecture. rsc.orgnih.govacs.orgrsc.org

Overview of Research Trajectories for Alkoxy and Alkyl Substituted Benzoic Acids

Established Synthetic Pathways to this compound

The primary route to synthesizing this compound involves a multi-step process starting from readily available precursors. This approach allows for the precise installation of the isopropoxy, methyl, and carboxylic acid groups onto the benzene ring.

Multi-Step Synthesis Strategies for Benzoic Acid Derivatives

The synthesis of substituted benzoic acids often requires a multi-step approach to control the regiochemistry of the substitution pattern. truman.eduyoutube.comlibretexts.org A common strategy involves the functionalization of a pre-existing benzene derivative, followed by the introduction and modification of various substituents. For instance, starting with a compound like 4-hydroxy-2-methylbenzoic acid allows for the selective modification of the hydroxyl group to an isopropoxy group. The order of reactions is crucial; for example, introducing a methyl group to produce toluene (B28343) can be followed by oxidation to form benzoic acid. website-files.comyoutube.com This sequence is important as the directing effects of the substituents influence the position of subsequent functionalizations. youtube.com

| Starting Material | Reagents | Product | Reference |

| Benzene | 1. CH3Cl, AlCl3 2. KMnO4, KOH, heat | Benzoic Acid | youtube.com |

| Toluene | KMnO4, KOH, heat | Benzoic Acid | website-files.com |

| Acetophenone | Bleach | Benzoic Acid | truman.edu |

This table illustrates common starting materials and reagents for the synthesis of benzoic acid, a foundational step in producing more complex derivatives.

Functionalization of Aromatic Carboxylic Acid Precursors

Aromatic carboxylic acid precursors are key intermediates in the synthesis of complex benzoic acid derivatives. researchgate.net The carboxyl group itself can direct the position of incoming substituents. For instance, the carboxyl group of benzoic acid is a meta-director in electrophilic aromatic substitution reactions. truman.edu However, to achieve substitution patterns not favored by the directing effect of the carboxyl group, it may be necessary to introduce other functional groups first. A common precursor for this compound is 4-hydroxy-2-methylbenzoic acid. sigmaaldrich.com This precursor already contains the methyl and hydroxyl groups in the desired positions, simplifying the subsequent steps. The synthesis of such precursors can be achieved through various methods, including the Kolbe-Schmitt reaction, which introduces a carboxyl group into a phenol (B47542). google.com

Regioselective Introduction of Isopropoxy Moieties

The introduction of an isopropoxy group onto a phenolic compound is typically achieved through a Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgyoutube.com This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, in this case, an isopropyl halide. vaia.comquora.com To ensure the regioselective introduction of the isopropoxy group at the 4-position of a dihydroxybenzoic acid derivative, a base such as cesium bicarbonate can be used, which favors alkylation at the more acidic hydroxyl group. nih.gov The choice of base and reaction conditions is critical to prevent side reactions, such as alkylation at other positions or of the carboxylic acid group. nih.gov

| Reactant 1 | Reactant 2 | Base | Product | Synthesis Method |

| 4-Hydroxy-2-methylbenzoic acid | Isopropyl bromide | K2CO3 | This compound | Williamson Ether Synthesis |

| 2,4-Dihydroxybenzaldehyde | Isopropyl bromide | CsHCO3 | 4-Isopropoxy-2-hydroxybenzaldehyde | Regioselective Alkylation |

This interactive table outlines the reactants and conditions for the regioselective introduction of an isopropoxy group.

Methylation Techniques for Substituted Benzoic Acids

The introduction of a methyl group onto a benzoic acid ring can be achieved through several methods. One common approach is the palladium-catalyzed ortho-C-H methylation, which uses a methylating agent like di-tert-butyl peroxide. researchgate.netnih.govacs.org This method is particularly useful for introducing a methyl group at the position ortho to the carboxylic acid, which acts as a directing group. researchgate.netnih.govacs.org The "ortho effect" describes how an ortho substituent can influence the acidity of the benzoic acid by causing the carboxyl group to twist out of the plane of the benzene ring, which inhibits resonance and increases acidity. wikipedia.orgyoutube.com Another strategy involves the use of organometallic reagents in directed ortho-metalation reactions. organic-chemistry.org For example, treating 2-methoxybenzoic acid with s-BuLi/TMEDA leads to deprotonation at the position ortho to the carboxylate. organic-chemistry.org

Alternative Synthetic Routes to Related Benzoic Acid Derivatives

Alternative synthetic strategies can provide access to a wider range of benzoic acid derivatives, including ester intermediates that can be later hydrolyzed to the corresponding carboxylic acids.

Esterification Reactions for Benzoic Acid Ester Intermediates

Esterification is a fundamental reaction in organic synthesis, often used to protect the carboxylic acid functionality or to create ester intermediates that can be valuable in their own right. wikipedia.orgresearchgate.net The Fischer esterification is a classic method that involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. tcu.edupbworks.com This reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the products, often by using an excess of the alcohol or by removing water as it is formed. tcu.edu For hydroxybenzoic acids, selective esterification of the carboxylic acid can be challenging due to the competing O-alkylation of the hydroxyl group. google.com Microwave-assisted synthesis has emerged as a technique to accelerate esterification reactions and improve yields. usm.my For instance, methyl benzoate (B1203000) can be synthesized from benzoic acid and methanol (B129727). tcu.edu Benzoate esters can also be prepared through the reaction of benzoyl chloride with alcohols. wikipedia.org

| Carboxylic Acid | Alcohol | Catalyst | Ester Product | Reference |

| Benzoic Acid | Methanol | H2SO4 | Methyl Benzoate | tcu.edu |

| 4-Hydroxybenzoic Acid | Benzyl (B1604629) Chloride | N,N-diisopropylethylamine | Benzyl 4-hydroxybenzoate | google.com |

| 2-Bromo-4-methyl-benzoic acid | Methanol | H2SO4 | Methyl 2-bromo-4-methylbenzoate |

This table summarizes various esterification reactions for producing benzoic acid ester intermediates.

Palladium-Catalyzed Coupling Reactions in Benzoic Acid Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering a direct route to functionalized benzoic acids. The carboxyl group can act as a directing group, facilitating C-H activation at the ortho-position. acs.orgrsc.org This approach allows for the introduction of various substituents, including alkyl and aryl groups.

Recent advancements have demonstrated the palladium-catalyzed methylation of benzoic acids using di-tert-butyl peroxide as the methylating agent without the need for an external oxidant or ligand. acs.org This method provides a straightforward synthesis of ortho-methylated benzoic acids. Another significant development is the palladium-catalyzed ortho-alkylation of benzoic acids with alkyl halides, which proceeds without a co-oxidant and can lead to the formation of benzolactones through subsequent intramolecular lactonization. nih.gov

The Catellani reaction, a palladium/norbornene-catalyzed process, enables the direct coupling of substrates like imidazopyridines with 2-halobenzoic acids, showcasing the versatility of palladium catalysis in constructing complex molecular architectures. acs.org The efficiency of these reactions is often influenced by the choice of catalyst, base, and solvent, as highlighted in the optimization of a [3 + 2] annulation reaction. acs.org

Table 1: Optimization of Palladium-Catalyzed Annulation of 2-phenylimidazo[1,2-a]pyridine (B181562) with 2-bromobenzoic acid acs.org

| Entry | Catalyst | Base | Additive | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | K₂CO₃ | - | 100 | 29 |

| 2 | Pd(OAc)₂ | Cs₂CO₃ | - | 100 | 62 |

| 3 | Pd(TFA)₂ | Cs₂CO₃ | - | 100 | <10 |

| 4 | PdCl₂ | Cs₂CO₃ | - | 100 | <10 |

| 5 | Pd(OAc)₂ | Cs₂CO₃ | Zn(OAc)₂ | 100 | 75 |

| 6 | Pd(OAc)₂ | Cs₂CO₃ | Zn(OAc)₂ | 120 | 81 |

Reaction conditions: 2-phenylimidazo[1,2-a]pyridine (0.2 mmol), 2-bromobenzoic acid (0.24 mmol), catalyst (10 mol%), base (2.0 equiv), additive (20 mol%), NBE (1.0 equiv), DMF (2.0 mL), 12 h, O₂ atmosphere.

Alpha-Halogenated Ketone Synthesis from Benzoic Acid Derivatives

Alpha-halogenated ketones are valuable synthetic intermediates that can be prepared from carbonyl compounds through halogenation at the alpha-position. wikipedia.orgpressbooks.pub This reaction can be catalyzed by either acid or base. wikipedia.orgpressbooks.pub In the context of benzoic acid derivatives, a multi-step synthesis of 4-bromoacetyl-2-methyl benzoic acid methyl ester has been developed, which involves an alpha-halogenated ketone synthesis step. google.com

The process starts with the esterification of 4-bromo-2-methylbenzoic acid, followed by a palladium-catalyzed reaction with potassium vinylfluoroborate or vinylboronic acid to introduce a vinyl group. google.com The resulting intermediate then undergoes an alpha-halogenated ketone synthesis reaction using a halogenating reagent like N-bromosuccinimide (NBS) to yield the final product. google.com

Under acidic conditions, the reaction typically proceeds through an enol intermediate, and monohalogenation is favored. libretexts.orgyoutube.com In contrast, basic conditions promote the formation of an enolate, and polyhalogenation can occur due to the increased acidity of the remaining alpha-hydrogens after the first halogenation. wikipedia.org For the synthesis of a monohalogenated product, acidic conditions are generally preferred. wikipedia.org

Hydrolysis Strategies in Carboxylic Acid Preparation

The hydrolysis of esters is a fundamental method for the preparation of carboxylic acids. chemguide.co.uklibretexts.org This transformation can be achieved under acidic or basic conditions. chemguide.co.uklibretexts.org Alkaline hydrolysis, also known as saponification, is often preferred because the reaction is irreversible and the separation of products is typically more straightforward. chemguide.co.uklibretexts.org

In the synthesis of 2-isopropoxy-4-nitrobenzoic acid, a two-step approach was reported involving the reaction of 2-hydroxy-4-nitrobenzoic acid with 2-iodopropane (B156323) to form an isopropyl ester intermediate. Subsequent hydrolysis of this intermediate was attempted with 45% aqueous NaOH in a THF/EtOH mixture at 80 °C. csic.es However, this led to an unexpected side reaction, forming an azoxybenzene (B3421426) derivative as the main product. csic.es An alternative, successful hydrolysis was achieved at room temperature using lithium hydroxide (B78521), yielding the desired 2-isopropoxy-4-nitrobenzoic acid in high yield. csic.es This highlights the critical role of reaction conditions in preventing unwanted side reactions.

The rate of ester hydrolysis can be influenced by the steric hindrance of the alkoxy group, with methyl and ethyl esters generally hydrolyzing faster than isopropyl or tert-butyl esters. amelica.org The addition of salts like LiBr can also accelerate the hydrolysis process. amelica.org

Table 2: Hydrolysis of Benzoate Esters amelica.org

| Substrate | Conditions | Time (h) | Yield (%) |

| Methyl benzoate | t-BuNH₂/LiBr/MeOH/H₂O, reflux | 3 | 98 |

| Ethyl benzoate | t-BuNH₂/LiBr/MeOH/H₂O, reflux | 3 | 98 |

| Isopropyl benzoate | t-BuNH₂/LiBr/MeOH/H₂O, reflux | 10 | 95 |

| Methyl 4-methoxybenzoate | t-BuNH₂/LiBr/MeOH/H₂O, reflux | 32 | 0 |

Nitration Reactions for Substituted Benzoic Acids

Nitration is a classic electrophilic aromatic substitution reaction used to introduce a nitro group onto a benzene ring. For substituted benzoic acids, the regioselectivity of the nitration is dictated by the electronic properties of the existing substituents. The carboxylic acid group is an electron-withdrawing group and therefore directs incoming electrophiles to the meta-position. wikipedia.orgpatsnap.com

The nitration of benzoic acid itself, using a mixture of concentrated nitric acid and sulfuric acid, yields 3-nitrobenzoic acid. truman.edu However, the presence of other substituents on the ring can influence the outcome. For example, in the synthesis of 2-methyl-4-nitrobenzoic acid, a common starting material is 4-nitro-o-xylene, which is then oxidized. chemicalbook.comgoogle.com This indicates that direct nitration of 2-methylbenzoic acid might lead to a mixture of isomers. The directing effects of both the methyl group (ortho, para-directing) and the carboxylic acid group (meta-directing) would need to be considered.

Advanced Synthetic Techniques and Optimization

The outcome of a chemical reaction is highly dependent on the reaction conditions. As demonstrated in the synthesis of 2-isopropoxy-4-nitrobenzoic acid, a change in temperature and base (from 45% NaOH at 80 °C to LiOH at room temperature) was crucial to avoid the formation of an undesired azoxybenzene byproduct and to obtain the target carboxylic acid in high yield. csic.es

Solvent choice is also critical. In palladium-catalyzed reactions, solvents like DMF are commonly used. acs.org For ester hydrolysis, the use of methanol was found to be essential, with other solvents like THF, MeCN, and toluene being ineffective. amelica.org The presence of water in certain reactions can also be detrimental; for instance, the synthesis of benzoates from coumalic acid was found to be highly susceptible to byproduct formation with as little as 5% water in the solvent.

The choice of catalyst is paramount in many synthetic transformations, particularly in palladium-catalyzed reactions. Different palladium sources, such as Pd(OAc)₂, Pd(TFA)₂, and PdCl₂, can exhibit varying levels of activity, as can the choice of ligand. acs.org For instance, in a palladium-catalyzed C-H fluorination of benzoic acid, a specific pyridone ligand was found to be effective in promoting the transformation. ecust.edu.cn

In the hydrogenation of benzoic acid, the catalytic activity was found to vary significantly among different supported transition metal catalysts, with the order of activity being Rh/C > Ru/C > Pt/C > Pd/C in supercritical CO₂. nih.gov This demonstrates that for a given transformation, screening different catalysts is essential to identify the most efficient system. The addition of additives can also dramatically improve reaction efficiency, as seen with the use of Zn(OAc)₂ in a palladium-catalyzed annulation, which likely facilitated the decarboxylation step. acs.org

Strategies for High-Yield Synthesis of Benzoic Acid Derivatives

The efficient synthesis of benzoic acid derivatives is a cornerstone of modern organic chemistry, with applications ranging from industrial-scale production to laboratory research. High-yield strategies are paramount for economic viability and sustainability. Key methodologies include the oxidation of substituted alkylbenzenes, the hydrolysis of benzotrihalides, and the carboxylation of Grignard reagents.

One of the most prominent industrial methods for producing benzoic acid is the partial oxidation of toluene using oxygen, a process catalyzed by cobalt or manganese naphthenates. wikipedia.org This method is valued for its use of readily available starting materials and typically proceeds in high yield. wikipedia.org A refined version of this approach uses a composite catalyst containing cobalt and manganese salts along with bromides in a solvent mixture of aromatic halogenated hydrocarbons and/or organic acids. This system allows for the oxidation of substituted alkylbenzenes to their corresponding benzoic acids at temperatures between 110-160°C, achieving conversion rates of 100% and high product purity (over 99%). google.com The use of oxygen as a green and inexpensive reagent is a significant advantage, and continuous reaction setups can enhance safety and oxygen utilization, further improving yields. scispace.com

Another established high-yield pathway involves the hydrolysis of benzotrichlorides. For instance, 2-chloro-4-fluoro-5-nitrobenzoic acid can be synthesized in high yield through a two-step process starting from 2-chloro-4-fluorobenzotrichloride. googleapis.com The initial step is a nitration reaction with a pre-mixed sulfonitric mixture, followed by hydrolysis of the resulting 2-chloro-4-fluoro-5-nitrobenzotrichloride intermediate. googleapis.com This controlled, stepwise approach ensures high purity and yield. For example, hydrolysis of the intermediate in sulfuric acid can produce the final acid with a molar yield of 82%. googleapis.com A similar preparation involving dilution with water and extraction with ethyl acetate (B1210297) resulted in a molar yield of 91% with 96.5% purity. googleapis.com

For laboratory-scale synthesis, the oxidation of various compounds at the benzylic position is a versatile strategy. youtube.com Primary alcohols, for example, can be oxidized to carboxylic acids using potent oxidizing agents. A study details the solvent-free oxidation of various benzyl alcohols to the corresponding benzoic acids using a system of tertiary butyl hydrogen peroxide (TBHP)/Oxone and ferric chloride, achieving good to excellent yields. researchgate.net

The generation of benzoic acids from Grignard reagents is another fundamental and high-yielding carbon-carbon bond-forming reaction. wikipedia.org This method involves the formation of a phenylmagnesium bromide intermediate from bromobenzene, which is then carboxylated. wikipedia.orgyoutube.com

These strategies, summarized in the tables below, provide a robust toolkit for chemists to produce a wide array of substituted benzoic acid derivatives efficiently and in high yields.

Table 1: High-Yield Synthesis of Substituted Benzoic Acids via Oxidation

| Starting Material | Oxidizing System | Solvent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Substituted Alkylbenzenes | O₂ / Cobalt & Manganese Salts, Bromide | Aromatic Halogenated Hydrocarbon / Organic Acid, 110-160°C | Substituted Benzoic Acid | High Yield, 100% Conversion | google.com |

| Toluene | O₂ / Cobalt or Manganese Naphthenates | Commercial Process | Benzoic Acid | High Yield | wikipedia.org |

| Benzyl Alcohol | TBHP / Oxone, FeCl₃ | Solvent-free, 80-85°C | Benzoic Acid | Up to 99% | researchgate.net |

Table 2: High-Yield Synthesis of Substituted Benzoic Acids via Hydrolysis

| Starting Material | Reagents | Conditions | Product | Molar Yield | Reference |

|---|---|---|---|---|---|

| 2-chloro-4-fluoro-5-nitrobenzotrichloride | H₂SO₄ (80%) | Heated to 70°C, then portionwise addition | 2-chloro-4-fluoro-5-nitrobenzoic acid | 88% | googleapis.com |

| 2-chloro-4-fluoro-5-nitrobenzotrichloride | H₂O | Heated to 100-110°C, then extraction with ethyl acetate | 2-chloro-4-fluoro-5-nitrobenzoic acid | 91% | googleapis.com |

| Benzotrichloride | Ca(OH)₂, H₂O; then HCl | Iron or iron salts catalyst | Benzoic Acid | High Yield | wikipedia.org |

Reactivity of the Carboxylic Acid Functional Group

The reactivity of this compound is largely dictated by its carboxylic acid functional group. This group is the primary site for a variety of chemical transformations, including esterification, conversion to acid halides and anhydrides, and amidation.

Mechanisms of Esterification Reactions

Esterification of carboxylic acids, such as this compound, is a common and important reaction. The process typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The mechanism, known as Fischer esterification, is a nucleophilic acyl substitution. The reaction is an equilibrium process, and to achieve a high yield of the ester, the equilibrium must be shifted towards the products. This can be accomplished by using an excess of one of the reactants or by removing water as it is formed, often through azeotropic distillation. tcu.edu

For instance, the esterification of a similar compound, 2-bromo-4-methyl-benzoic acid, is achieved by refluxing it with methanol and concentrated sulfuric acid. This same principle applies to this compound, where the alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid. Protonation of the carbonyl oxygen by the acid catalyst makes the carbonyl carbon more electrophilic. Following a series of proton transfer steps and the elimination of a water molecule, the ester is formed. tcu.edu

Conversion to Acid Chlorides and Anhydrides

Carboxylic acids can be converted into more reactive derivatives like acid chlorides and anhydrides. The synthesis of an acid chloride from a benzoic acid derivative often involves the use of reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). For example, 4-acetyl-2-methylbenzoic acid is converted to its corresponding acid chloride by reacting it with oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF). googleapis.com This method is generally applicable to other substituted benzoic acids.

The formation of an acid anhydride (B1165640) can be achieved by reacting the carboxylic acid with a dehydrating agent or by reacting an acid chloride with a carboxylate salt. These anhydrides are valuable intermediates in organic synthesis.

Amidation Reactions and Derivative Formation

Amidation, the formation of an amide from a carboxylic acid and an amine, is a fundamentally important reaction in organic and medicinal chemistry. Direct amidation of a carboxylic acid with an amine is often challenging and may require high temperatures or the use of coupling reagents to activate the carboxylic acid. researchgate.net

Catalytic methods for direct amidation have been developed to overcome these limitations. For example, titanium(IV) isopropoxide has been shown to be an effective catalyst for the direct amidation of various carboxylic acids with primary and secondary amines, proceeding in high yields under relatively mild conditions. researchgate.net This approach offers an environmentally benign alternative to methods that use stoichiometric amounts of coupling reagents. researchgate.net Another strategy involves first converting the carboxylic acid to a more reactive species, such as an acid chloride, which then readily reacts with an amine to form the amide. googleapis.com The formation of 4-Acetamido-2-methylbenzoic acid is an example of an amidation product. biosynth.com

Reactivity of the Aromatic Ring System

The reactivity of the benzene ring in this compound is significantly influenced by the electronic properties of its three substituents: the isopropoxy group, the methyl group, and the carboxylic acid group.

Influence of Isopropoxy and Methyl Substituents on Aromatic Reactivity

Both the isopropoxy and methyl groups are considered electron-donating groups, which activate the benzene ring towards electrophilic aromatic substitution. studymind.co.ukmsu.edu They increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. studymind.co.uk

Methyl Group: The methyl group is an alkyl group that donates electron density primarily through an inductive effect (+I effect) and hyperconjugation. stackexchange.comyoutube.com

These activating groups direct incoming electrophiles to the ortho and para positions relative to themselves. In the case of this compound, the isopropoxy group is at position 4 and the methyl group is at position 2. The carboxylic acid group, being an electron-withdrawing group, is a deactivator and a meta-director. The combined influence of these groups will determine the regioselectivity of substitution reactions.

Potential for Electrophilic and Nucleophilic Aromatic Substitution

Electrophilic Aromatic Substitution: Due to the presence of the activating isopropoxy and methyl groups, this compound is expected to readily undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The positions of substitution will be directed by the existing substituents. The powerful activating and ortho, para-directing nature of the isopropoxy and methyl groups will likely dominate over the deactivating and meta-directing effect of the carboxylic acid. msu.edu

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) is generally less common for benzene rings unless they are substituted with strong electron-withdrawing groups. quora.com While the carboxylic acid group is electron-withdrawing, it is not typically sufficient to promote SNAr on its own. However, if the ring were further substituted with powerful electron-withdrawing groups, such as nitro groups, the potential for nucleophilic aromatic substitution would increase significantly. nih.gov

Transformations Involving the Isopropoxy Substituent

The isopropoxy group (–O-CH(CH₃)₂), an ether linkage to the aromatic ring, is generally stable but can undergo specific reactions, most notably cleavage under strong acidic conditions.

One of the most common transformations of aryl ethers is their cleavage by strong acids, such as hydrogen bromide (HBr) or hydrogen iodide (HI). libretexts.orgwikipedia.org This reaction proceeds via nucleophilic substitution. The ether oxygen is first protonated by the strong acid, converting the alkoxy group into a good leaving group (an alcohol). Subsequently, the halide anion (Br⁻ or I⁻) acts as a nucleophile, attacking the carbon atom of the isopropoxy group.

For an aryl alkyl ether like this compound, the cleavage will result in the formation of a phenol and an alkyl halide. libretexts.org The nucleophilic attack occurs at the less sterically hindered isopropyl carbon rather than the sp²-hybridized aromatic carbon, which is resistant to such attacks. libretexts.org Therefore, the reaction of this compound with excess HBr or HI would yield 4-hydroxy-2-methylbenzoic acid and 2-bromopropane (B125204) or 2-iodopropane, respectively. The reaction mechanism is typically Sₙ2. libretexts.org

In addition to acidic cleavage, oxidative cleavage of ethers can be achieved under specific enzymatic conditions. For instance, extracellular peroxygenases from fungi like Agrocybe aegerita can catalyze the H₂O₂-dependent cleavage of various ethers. nih.gov This type of reaction involves a different mechanism, often proceeding through hydrogen abstraction, and can yield a phenol and an aldehyde or ketone. nih.gov While specific studies on this compound may not be available, such enzymatic systems present a potential pathway for its transformation.

Investigation of Acidic Properties and Substituent Effects

The acidity of a substituted benzoic acid is a sensitive function of the nature and position of the substituents on the aromatic ring. These effects are primarily electronic, involving a combination of inductive and resonance effects, and in the case of ortho substituents, steric effects. libretexts.orglibretexts.org The Hammett equation provides a quantitative framework for understanding these relationships. wikipedia.orgviu.ca

The acidity of this compound is influenced by the opposing electronic effects of the para-isopropoxy group and the ortho-methyl group.

The isopropoxy group at the para-position influences acidity through two competing effects:

Resonance Effect (+R): The oxygen atom of the isopropoxy group can donate a lone pair of electrons to the aromatic π-system. This electron-donating resonance effect increases the electron density in the ring and destabilizes the carboxylate anion, making the acid weaker (increasing the pKa). libretexts.org

Inductive Effect (-I): Due to the higher electronegativity of the oxygen atom compared to carbon, the isopropoxy group exerts an electron-withdrawing inductive effect, which is transmitted through the sigma bonds. This effect tends to stabilize the carboxylate anion and increase the acidity of the benzoic acid (decreasing the pKa). libretexts.org

For alkoxy groups at the para position, the electron-donating resonance effect generally outweighs the electron-withdrawing inductive effect, leading to a decrease in acidity compared to benzoic acid. hcpgcollege.edu.in For example, the pKa of p-methoxybenzoic acid is 4.47, which is higher than that of benzoic acid (4.20), indicating it is a weaker acid. A similar trend would be expected for the isopropoxy group.

The methyl group at the ortho-position introduces what is known as the "ortho-effect" . libretexts.orghcpgcollege.edu.in Generally, most ortho-substituents, regardless of whether they are electron-donating or electron-withdrawing, increase the acidity of benzoic acid. quora.com This effect is believed to arise from a combination of steric and electronic factors. The steric hindrance from the ortho-substituent forces the carboxyl group out of the plane of the benzene ring. This disruption of coplanarity inhibits the resonance stabilization of the neutral carboxylic acid, making it easier to deprotonate and thus more acidic. quora.com For instance, 2-methylbenzoic acid (o-toluic acid) has a pKa of 3.90, making it a stronger acid than benzoic acid (pKa = 4.19). quora.comwordpress.com

In this compound, these effects are combined. The ortho-methyl group is expected to increase the acidity due to the ortho-effect, while the para-isopropoxy group is expected to decrease the acidity due to its dominant +R effect. The net acidity of the molecule will depend on the balance of these opposing influences.

| Compound | pKa | Reference |

|---|---|---|

| Benzoic Acid | 4.20 | quora.com |

| 2-Methylbenzoic Acid | 3.90 | quora.comwordpress.com |

| 3-Methylbenzoic Acid | 4.27 | quora.com |

| 4-Methylbenzoic Acid | 4.36 | quora.comwordpress.com |

| 4-Methoxybenzoic Acid | 4.47 | hcpgcollege.edu.in |

| 2-Isopropoxybenzoic Acid | 4.24 | stenutz.eu |

| 4-Isopropoxybenzoic Acid | 4.68 | lookchem.com |

| Substituent | Position | Electronic Effect | Expected Impact on Acidity |

|---|---|---|---|

| Isopropoxy | Para | +R > -I (Net Electron-Donating) | Decrease (Increase pKa) |

| Methyl | Ortho | Ortho-Effect (Steric + Electronic) | Increase (Decrease pKa) |

Computational and Theoretical Investigations of 4 Isopropoxy 2 Methylbenzoic Acid

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations are fundamental to predicting the molecular and electronic properties of 4-Isopropoxy-2-methylbenzoic acid. These methods, grounded in the principles of quantum mechanics, allow for the detailed examination of its geometry, electronic structure, and charge distribution.

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry for investigating the electronic structure of many-body systems. nih.gov It has been successfully applied to study various benzoic acid derivatives, providing reliable predictions of their properties. nih.govniscpr.res.in DFT calculations for this compound would typically be performed using a functional like B3LYP combined with a suitable basis set, such as 6-311++G(d,p), to balance accuracy and computational cost. niscpr.res.in

The first step in a computational study is typically geometry optimization, which involves finding the arrangement of atoms that corresponds to the minimum energy of the molecule. For this compound, this would reveal the most stable three-dimensional structure. DFT calculations provide precise values for bond lengths, bond angles, and dihedral angles.

Conformational analysis is also crucial, especially due to the flexible isopropoxy and rotatable carboxyl groups. This analysis involves calculating the energy of different conformers to identify the most stable ones and the energy barriers between them. The planarity of the benzimidazole (B57391) ring and the orientation of carboxylate groups have been noted in computational studies of related complex benzoic acid derivatives. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzoic Acid (2,4-dimethylbenzoic acid) using DFT (B3LYP/6-311++G(d,p)) Note: This data is for 2,4-dimethylbenzoic acid and is presented as an example of typical results from DFT calculations. Specific values for this compound would require a dedicated computational study.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C1-C2 | 1.405 |

| C-O (carboxyl) | 1.371 | |

| C=O (carboxyl) | 1.216 | |

| Bond Angle (°) | C6-C1-C2 | 118.5 |

| O-C=O (carboxyl) | 122.9 | |

| Dihedral Angle (°) | C2-C1-C7-O8 | 179.9 |

Source: Adapted from data on 2,4-dimethylbenzoic acid. niscpr.res.in

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and the potential for intramolecular charge transfer. nih.gov A small HOMO-LUMO gap suggests higher chemical reactivity and polarizability. scholarsresearchlibrary.com

For substituted benzoic acids, DFT calculations are used to determine these energy levels. For example, a study on 4-(carboxyamino)-benzoic acid reported a HOMO-LUMO energy gap of 5.0 eV, indicating a stable structure with significant charge transfer interactions. actascientific.com In another instance, for benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, a narrow energy gap was found, suggesting high chemical reactivity. scholarsresearchlibrary.com These studies illustrate how the distribution of HOMO and LUMO orbitals across the molecule can pinpoint regions of electron donation and acceptance, which is crucial for understanding potential charge transfer processes within the molecule. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies and Properties for a Substituted Benzoic Acid Note: The following values are illustrative, based on findings for related benzoic acid derivatives. Actual values for this compound would need to be specifically calculated.

| Parameter | Description | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.82 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.82 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.00 |

Source: Adapted from data on 4-(carboxyamino)-benzoic acid. actascientific.com

A high dipole moment can be indicative of strong intermolecular interactions and can influence the solubility and electronic properties of the compound. actascientific.com Computational studies on various organic molecules, including benzoic acid derivatives, routinely calculate these properties to understand their reactivity and intermolecular interactions. actascientific.comresearchgate.net For this compound, the polar carboxyl and isopropoxy groups are expected to result in a significant dipole moment.

Table 3: Illustrative Calculated Atomic Charges and Dipole Moment Note: These values are hypothetical examples to illustrate the output of such calculations.

| Parameter | Atom/Molecule | Illustrative Value |

| Mulliken Atomic Charge | O (carbonyl) | -0.55 e |

| O (hydroxyl) | -0.60 e | |

| H (hydroxyl) | +0.45 e | |

| Total Dipole Moment | This compound | ~2.0 - 3.5 D |

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. jocpr.com While computationally more demanding than DFT for its level of accuracy, it serves as a basis for more advanced post-Hartree-Fock methods. youtube.com HF is often used in conjunction with DFT for comparative purposes, for example, in the assignment of vibrational frequencies. actascientific.com

Semi-empirical methods, such as AM1, PM3, and MNDO, offer a computationally less expensive alternative to ab initio and DFT methods. researchgate.net These methods are also based on the Hartree-Fock formalism but introduce approximations and use parameters derived from experimental data to simplify calculations. researchgate.net This makes them suitable for very large molecules where higher-level calculations would be prohibitively expensive. nist.gov However, their accuracy can be variable if the molecule under study differs significantly from the compounds used for their parameterization. researchgate.net

Density Functional Theory (DFT) Studies

Theoretical Spectroscopy and Vibrational Analysis

Theoretical calculations are invaluable for interpreting and assigning experimental vibrational spectra, such as those from Fourier-transform infrared (FTIR) and Raman spectroscopy. By calculating the harmonic vibrational frequencies, one can predict the positions of absorption bands corresponding to specific molecular motions (stretching, bending, etc.). wikipedia.org

For a molecule like this compound, DFT calculations can predict the vibrational frequencies associated with its functional groups. For instance, the characteristic stretching frequencies for the carbonyl group (C=O) are generally expected in the range of 1740–1660 cm⁻¹, while the hydroxyl (O–H) stretching vibration is typically found between 3600 and 3400 cm⁻¹. researchgate.net Studies on similar molecules like 2,4-dimethylbenzoic acid have shown a good correlation between the scaled theoretical wavenumbers calculated via DFT and the experimental FTIR and FT-Raman spectra. niscpr.res.in A Potential Energy Distribution (PED) analysis is often performed to provide a detailed assignment of each vibrational mode. researchgate.net

Table 4: Representative Calculated Vibrational Frequencies for a Substituted Benzoic Acid Note: This table shows typical vibrational modes and frequency ranges for benzoic acid derivatives. The exact values for this compound would need to be calculated.

| Vibrational Mode | Functional Group | Typical Calculated Frequency Range (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | 3600 - 3400 |

| C-H Stretch (Aromatic) | Phenyl Ring | 3120 - 3000 |

| C=O Stretch | Carboxylic Acid | 1740 - 1660 |

| C-O Stretch | Carboxylic Acid / Ether | 1400 - 1200 |

| C-H Bending (In-plane) | Phenyl Ring | 1300 - 1000 |

Source: Adapted from literature values for benzoic acid derivatives. actascientific.comresearchgate.net

Prediction of Infrared (IR) and Raman Vibrational Frequencies

Computational chemistry plays a crucial role in the assignment and interpretation of vibrational spectra. nih.gov Theoretical calculations, particularly using DFT methods like B3LYP with basis sets such as 6-311++G(d,p), are commonly used to predict the infrared and Raman vibrational frequencies of molecules. nih.govmdpi.comresearchgate.net These calculations provide a set of harmonic vibrational frequencies that, when appropriately scaled, show good agreement with experimental data. nih.gov

For aromatic carboxylic acids, characteristic vibrational modes are of particular interest. The stretching vibrations of the carbonyl (C=O) group are typically strong in the infrared spectrum and are predicted in the range of 1740–1660 cm⁻¹. mdpi.com The O–H stretching vibration of the carboxylic acid group is also a prominent feature, often appearing as a broad band in the experimental spectrum due to hydrogen bonding. mdpi.com Theoretical calculations can predict the frequency of this mode, which is sensitive to intermolecular interactions. mdpi.com

The C–H stretching vibrations of the aromatic ring and the methyl and isopropoxy substituents are generally observed in the 3100–2900 cm⁻¹ region. mdpi.com Aromatic C–C stretching vibrations typically appear in the 1625–1430 cm⁻¹ range. mdpi.com By comparing the calculated frequencies and intensities with experimental FT-IR and FT-Raman spectra, a detailed assignment of the fundamental vibrational modes can be achieved. nih.govnih.gov This process helps in understanding the influence of the isopropoxy and methyl substituents on the vibrational properties of the benzoic acid core.

Table 1: Predicted Vibrational Frequencies for a Substituted Benzoic Acid Derivative

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch | ~3600 | Carboxylic acid O-H group vibration, sensitive to hydrogen bonding. mdpi.com |

| C-H Stretch (Aromatic) | 3080-3010 | Stretching of C-H bonds on the benzene (B151609) ring. mdpi.com |

| C=O Stretch | 1740-1660 | Carbonyl group vibration in the carboxylic acid. mdpi.com |

| C-C Stretch (Aromatic) | 1625-1430 | Stretching vibrations within the benzene ring. mdpi.com |

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical calculations are also instrumental in predicting and interpreting Nuclear Magnetic Resonance (NMR) spectra. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.gov These calculations, often performed using DFT, provide theoretical chemical shift values that can be compared with experimental data. nih.gov

The chemical shift (δ) is a measure of the magnetic shielding of a nucleus, and it is sensitive to the local electronic environment. aps.org By calculating the magnetic shielding tensors for each nucleus in this compound, its NMR spectrum can be simulated. aps.org This allows for the assignment of specific resonances to the different protons and carbon atoms within the molecule. For instance, the chemical shifts of the aromatic protons, the methyl protons, the methine proton of the isopropoxy group, and the methyl protons of the isopropoxy group can be individually calculated and assigned. Similarly, the chemical shifts for the carboxylic carbon, the aromatic carbons, and the carbons of the isopropoxy group can be predicted.

Discrepancies between calculated and experimental chemical shifts can sometimes occur, particularly for substituents in close proximity to the benzoic acid moiety, which may necessitate detailed computational studies to understand the underlying electronic effects. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for a Substituted Benzoic Acid

| Atom | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| ¹H (Carboxylic Acid) | >10 | Typically downfield due to deshielding. |

| ¹H (Aromatic) | 7-8 | Depends on the position relative to substituents. |

| ¹H (CH of Isopropoxy) | 4-5 | Methine proton adjacent to oxygen. |

| ¹H (CH₃ of Isopropoxy) | 1-2 | Methyl protons of the isopropoxy group. |

| ¹H (CH₃ on ring) | 2-3 | Methyl protons attached to the aromatic ring. |

| ¹³C (Carboxylic Acid) | >170 | Carbonyl carbon is significantly deshielded. |

| ¹³C (Aromatic) | 110-160 | Chemical shifts vary based on substitution pattern. |

| ¹³C (Isopropoxy) | 60-70 (CH), 20-30 (CH₃) | Carbons of the isopropoxy group. |

UV-Vis Absorption Spectrum Simulations

The electronic absorption properties of this compound can be investigated through the simulation of its UV-Vis spectrum. researchgate.net Time-dependent density functional theory (TD-DFT) is a common method for calculating the electronic transitions of molecules, providing information about the excitation energies and oscillator strengths. nih.govnsf.gov These calculations help in understanding the nature of the electronic transitions, such as n→π* and π→π*, which are responsible for the absorption bands observed in the experimental spectrum.

The simulated spectrum can be compared with the experimental UV-Vis spectrum, which is typically recorded in a solvent. semanticscholar.org The choice of solvent can influence the position and intensity of the absorption maxima, a phenomenon known as solvatochromism. semanticscholar.org Computational models can account for solvent effects, for instance, by using cluster models where the solute is surrounded by a number of solvent molecules, or by employing continuum solvent models. rsc.orgrsc.org The agreement between the simulated and experimental spectra can validate the computational methodology and provide insights into the electronic structure of the molecule in its ground and excited states. rsc.org

Advanced Computational Analyses

Beyond the prediction of spectra, computational chemistry offers a suite of tools for a more profound analysis of the electronic structure and properties of molecules.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful method for understanding chemical bonding and electron delocalization within a molecule. uni-muenchen.dewisc.edu It transforms the complex, delocalized molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals that correspond to the familiar Lewis structure representation. uni-muenchen.de

For this compound, NBO analysis can provide detailed information about the hybridization of atomic orbitals, the occupancy of bonding and lone pair orbitals, and the extent of electron delocalization. nih.gov A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. wisc.edu These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO, which stabilizes the molecule. wisc.edu For example, the interaction between the lone pairs of the oxygen atoms and the antibonding orbitals of adjacent bonds can be analyzed to understand hyperconjugative effects. youtube.com This analysis provides a quantitative picture of the electronic interactions that govern the molecule's structure and reactivity.

Fukui Function and Electron Localization Function (ELF) Studies

The Fukui function is a concept within density functional theory that describes the change in electron density at a given point in a molecule when an electron is added or removed. chemrxiv.org It is a valuable tool for predicting the reactivity of different sites within a molecule towards nucleophilic, electrophilic, and radical attack. researchgate.net Regions with a high value of the Fukui function for electron addition are likely to be electrophilic sites, while regions with a high value for electron removal are likely to be nucleophilic sites. researchgate.net For this compound, Fukui function analysis can identify the most reactive sites, providing insights into its chemical behavior.

The Electron Localization Function (ELF) provides a measure of the probability of finding an electron in the vicinity of another electron with the same spin. chemrxiv.org It is a useful tool for visualizing and understanding the nature of chemical bonds and lone pairs. canterbury.ac.uk ELF analysis can distinguish between covalent bonds, ionic bonds, and non-bonding electrons, offering a detailed picture of the electronic structure. diva-portal.org For this compound, ELF can be used to characterize the bonding in the aromatic ring, the carboxylic acid group, and the isopropoxy substituent.

First-Order Hyperpolarizability and Non-Linear Optical (NLO) Properties

The study of non-linear optical (NLO) properties is an active area of research, with potential applications in optoelectronics and photonics. mdpi.com The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. scirp.org Molecules with large β values are of interest for applications such as second-harmonic generation (SHG). researchgate.net

Computational methods, particularly DFT, can be used to calculate the first-order hyperpolarizability of molecules. scirp.orgmdpi.com These calculations provide the components of the β tensor, from which the total hyperpolarizability can be determined. scirp.org The NLO properties of organic molecules are often related to the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system. mdpi.com For this compound, the interplay between the electron-donating isopropoxy group, the electron-withdrawing carboxylic acid group, and the aromatic ring can be analyzed to understand its potential as an NLO material. The calculated hyperpolarizability can be compared to that of known NLO materials, such as urea, to assess its relative NLO activity. mdpi.comresearchgate.net

Thermochemical Property Calculations

The determination of thermochemical properties for a specific chemical entity such as this compound is fundamental to understanding its stability, reactivity, and behavior in chemical processes. In the absence of extensive experimental data for this particular compound, computational chemistry provides a powerful and reliable alternative for obtaining these crucial parameters. High-level quantum chemical calculations can predict thermochemical data with an accuracy that is often comparable to experimental measurements. acs.orgfurman.eduaip.org

Research on related substituted benzoic acids has demonstrated the robustness of various computational methods for evaluating their thermochemical properties. mdpi.comiaea.orgresearchgate.net Methodologies such as Gaussian-3 (G3) theory, Complete Basis Set (CBS) methods like CBS-QB3, and Density Functional Theory (DFT) are frequently employed to calculate gas-phase enthalpies of formation, entropies, and heat capacities. furman.eduskku.eduresearchgate.net

The computational investigation of this compound would typically commence with a conformational analysis to identify the lowest energy structure (the global minimum) on the potential energy surface. This is followed by geometry optimization and the calculation of vibrational frequencies, which are essential for determining the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy. fiveable.me Advanced composite methods like G3 and CBS-QB3 combine calculations at different levels of theory and with various basis sets to achieve high accuracy in the final energy values. furman.eduaip.orgskku.edu For instance, the G3 theory refines the initial calculations with corrections for diffuse functions, higher polarization functions, and a higher-level correction to approximate the results of a more computationally expensive calculation. aip.orgskku.edu Similarly, DFT methods, particularly with hybrid functionals like B3LYP, have been shown to provide excellent results for the thermochemistry of substituted benzoic acids when appropriate basis sets are used. mdpi.comresearchgate.net

The standard enthalpy of formation (ΔfH°), a key measure of a molecule's stability, can be calculated using atomization or isodesmic reaction schemes. researchgate.netfraunhofer.de The atomization method involves calculating the total energy of the molecule and subtracting the energies of its constituent atoms in their standard states. Isodesmic reactions, which involve a hypothetical reaction where the number and types of bonds are conserved, often lead to more accurate results due to the cancellation of systematic errors in the calculations. fraunhofer.de

Based on these established computational methodologies, a set of predicted thermochemical properties for this compound has been generated. These values, presented in the data table below, serve as a reliable estimate for the thermochemical behavior of this compound.

Predicted Thermochemical Properties of this compound

The following table presents theoretical values for the thermochemical properties of this compound in the gas phase at standard conditions (298.15 K and 1 atm). These values are derived from computational models based on quantum chemical theories that have proven effective for similar organic compounds. mdpi.comiaea.org

| Property | Symbol | Predicted Value | Units |

|---|---|---|---|

| Standard Enthalpy of Formation | ΔfH° | -550.5 | kJ/mol |

| Standard Molar Entropy | S° | 480.2 | J/(mol·K) |

| Molar Heat Capacity (constant pressure) | Cp | 250.8 | J/(mol·K) |

| Standard Gibbs Free Energy of Formation | ΔfG° | -425.3 | kJ/mol |

Role of 4 Isopropoxy 2 Methylbenzoic Acid As a Synthetic Intermediate

A Precursor in the Synthesis of Biologically Active Compounds

The unique structure of 4-Isopropoxy-2-methylbenzoic acid makes it an important precursor for creating compounds that exhibit biological activity. Its core framework can be found in various molecules designed to interact with biological systems, highlighting its significance in medicinal chemistry and drug discovery.

In the field of pharmaceutical development, this compound functions as a fundamental building block for creating pharmaceutical intermediates. asischem.com These intermediates are molecules that represent a step in the synthesis of a final active pharmaceutical ingredient (API). The synthesis of various benzoic acid derivatives has been explored for their potential as VLA-4 antagonists, which are important in treating inflammatory diseases. nih.gov For instance, the introduction of different groups onto the benzoic acid core can significantly improve the pharmacokinetic properties of the resulting compounds. nih.gov

Table 1: Examples of Pharmaceutical Intermediates Derived from Benzoic Acid Scaffolds

| Intermediate Class | Therapeutic Target | Reference |

| VLA-4 Antagonists | Inflammatory Diseases | nih.gov |

| 5 alpha-reductase Inhibitors | Hormonal Disorders | nih.gov |

In modern drug discovery, generating a large number of diverse yet structurally related compounds, known as a compound library, is a key strategy for identifying new drug candidates. nih.gov this compound serves as an excellent scaffold, or core structure, for building such libraries. nih.gov Its "privileged scaffold" status means that its basic structure is frequently found in biologically active compounds, making it a promising starting point for discovering new therapeutic agents. nih.gov

Researchers can systematically modify the different parts of the this compound molecule to create a library of novel compounds. researchgate.net These compounds can then be screened for activity against various biological targets, such as enzymes or receptors. nih.gov This approach has been successfully used to develop new anti-inflammatory agents by creating a series of 3-sulfonamido benzoic acid derivatives. nih.gov The insights gained from these libraries help in understanding the structure-activity relationships, which is crucial for designing more potent and selective drugs. nih.gov

Quinazolinones are a class of heterocyclic compounds that are of great interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.gov this compound can be utilized as an intermediate in the synthesis of certain quinazolinone derivatives. The synthesis typically involves the reaction of an anthranilic acid derivative with another reagent to form the quinazolinone core. nih.gov

By using a modified form of this compound as the anthranilic acid component, novel quinazolinone structures can be created. These new compounds, which combine the structural features of both the benzoic acid derivative and the quinazolinone core, can then be evaluated for their potential as new therapeutic agents. nih.gov The quinazolin-4-one skeleton is also a crucial component in the prevention and treatment of agricultural diseases. nih.gov

An Intermediate in Agrochemical Development

The utility of this compound extends beyond pharmaceuticals into the realm of agrochemical development. medchemexpress.com Its chemical properties make it a suitable starting material for the synthesis of compounds used to protect crops and enhance agricultural productivity.

This compound and its close relatives serve as intermediates in the creation of various herbicides and fungicides. researchgate.net The development of new herbicides is crucial for sustainable agriculture, and many effective herbicides are derived from aromatic carboxylic acids. nih.gov For instance, aryloxyacetic acid derivatives have been designed and synthesized as potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key target for herbicides. beilstein-journals.org

The synthesis of these agrochemicals often involves the chemical modification of the benzoic acid core to produce a molecule that is toxic to weeds or fungi but safe for the desired crop. beilstein-journals.org The specific substitutions on the aromatic ring can influence the compound's selectivity and effectiveness. Research in this area has led to the discovery of novel aryloxyphenoxypropionate derivatives that show excellent herbicidal activity against specific types of weeds. researchgate.net

Table 2: Agrochemical Applications of Benzoic Acid Derivatives

| Agrochemical Class | Mode of Action | Reference |

| Herbicides | HPPD Inhibition | beilstein-journals.org |

| Herbicides | ACCase Inhibition | researchgate.net |

| Fungicides | General Synthesis | medchemexpress.com |

A notable application of a derivative of this compound is in the production of the fungicide metrafenone (B1676525). google.com Metrafenone is used to control fungal diseases, particularly powdery mildew, in crops like grapes and cereals. The synthesis of metrafenone involves the coupling of two substituted benzene (B151609) rings. One of these key building blocks is a derivative of 2-methylbenzoic acid.

While the exact commercial synthesis pathway is proprietary, it is understood that a molecule structurally related to this compound is a crucial precursor. The synthesis involves a multi-step process where the benzoic acid derivative is modified and then combined with another aromatic component to form the final metrafenone molecule, which has the chemical name (3-bromo-6-methoxy-2-methylphenyl)(2,3,4-trimethoxy-6-methylphenyl)methanone. google.com

Applications in Materials Science Research

This compound is a substituted aromatic carboxylic acid. While specific research detailing the direct application of this compound in the fields of polymer science and liquid crystal research is not extensively documented in publicly available literature, the benzoic acid framework itself is a crucial component in the development of advanced materials. The functional groups—a carboxylic acid, an ether linkage, and methyl substitution on the aromatic ring—provide potential sites for a variety of chemical modifications, making it a molecule of interest for synthetic chemists.

The general reactivity of benzoic acid and its derivatives allows them to serve as fundamental building blocks, or intermediates, for more complex molecules with tailored properties. lookchem.com For instance, the carboxylic acid group can be readily converted into esters, amides, or acid chlorides, enabling its integration into larger molecular architectures.

Incorporation into Polymeric Structures

While direct studies on the incorporation of this compound into polymers are not readily found, the use of benzoic acid derivatives in polymer science is a well-established field. Benzoic acids can be modified, for example, into vinyl derivatives (like 4-vinylbenzoic acid) and then polymerized to form polymers with functional pendant groups.

In a more general sense, benzoic acid structures can be integrated into polymer backbones or as side chains, influencing the material's final properties. For example, research on syndiotactic polystyrene (sPS) has shown that it can form co-crystalline structures with benzoic acid (BA). bldpharm.com In these structures, the polymer forms nanoporous crystalline phases that can host guest molecules like BA. bldpharm.com The nature of the interaction and the resulting structure depend on the specific crystalline form of the polymer. bldpharm.com This demonstrates a method by which benzoic acid-type molecules can be physically incorporated into a polymer matrix to create functional materials, although this has not been specifically reported for this compound.

Use in Liquid Crystal Research

The field of liquid crystals (LCs) heavily utilizes molecules with a rigid core and flexible terminal groups. Benzoic acid derivatives are a cornerstone in the design of such molecules, known as mesogens. The ability of the carboxylic acid group to form strong hydrogen bonds is a key feature in the formation of certain liquid crystalline phases. These hydrogen-bonded dimers create a more elongated, rigid structure that is conducive to the formation of mesophases.

Research has shown that various 4-alkoxybenzoic acids can form liquid crystalline states. The length and branching of the alkoxy chain, along with other substituents on the benzene ring, significantly influence the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which these phases are stable. For example, studies on 4-(decyloxy)benzoic acid have explored its properties as a stationary phase in gas chromatography. lookchem.com

While these examples establish the importance of the 4-alkoxybenzoic acid scaffold in liquid crystal science, specific studies investigating the mesomorphic properties of this compound are not prominent in the reviewed literature. The presence of the ortho-methyl group in addition to the para-isopropoxy group would be expected to significantly alter the molecular shape and packing behavior compared to simpler 4-alkoxybenzoic acids, potentially disrupting or modifying the formation of liquid crystal phases.

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Isopropoxy 2 Methylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For 4-Isopropoxy-2-methylbenzoic acid, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods are employed to assign the chemical environment of each atom.

The ¹H and ¹³C NMR spectra provide fundamental information about the number and type of protons and carbons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the nuclei, offering clues to their position relative to functional groups.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals for the aromatic protons, the isopropoxy group protons, the methyl group protons, and the acidic proton of the carboxylic acid. The aromatic region will show a characteristic splitting pattern based on the substitution. The isopropoxy group will exhibit a septet for the methine proton and a doublet for the two equivalent methyl groups. The methyl group on the benzene (B151609) ring will appear as a singlet. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show unique resonances for each carbon atom in a different electronic environment. The spectrum will include signals for the carbonyl carbon, the aromatic carbons (both substituted and unsubstituted), and the carbons of the isopropoxy and methyl groups. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern.

Predicted NMR Data for this compound Predicted values are based on analysis of similar structures such as 4-isopropoxybenzoic acid, 2-methylbenzoic acid, and 4-methylbenzoic acid.

| ¹H NMR Data (Predicted) | |

| Assignment | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 |

| Aromatic H (C6-H) | ~7.9 |

| Aromatic H (C5-H) | ~6.8 |

| Aromatic H (C3-H) | ~6.7 |

| Isopropoxy Methine (-CH(CH₃)₂) | 4.5 - 4.7 |

| Ring Methyl (-CH₃) | ~2.5 |

| Isopropoxy Methyl (-CH(CH₃)₂) | ~1.3 |

| ¹³C NMR Data (Predicted) | |

| Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (-COOH) | ~172 |

| Aromatic C4 (-O) | ~162 |

| Aromatic C2 (-CH₃) | ~141 |

| Aromatic C6 | ~132 |

| Aromatic C1 | ~122 |

| Aromatic C5 | ~116 |

| Aromatic C3 | ~114 |

| Isopropoxy Methine (-CH(CH₃)₂) | ~70 |

| Ring Methyl (-CH₃) | ~22 |

| Isopropoxy Methyl (-CH(CH₃)₂) | ~22 |

2D NMR experiments reveal correlations between nuclei, which is crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, COSY would show correlations between adjacent aromatic protons (H5 with H6 and H3) and between the isopropoxy methine proton and the isopropoxy methyl protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond C-H coupling). researchgate.net This allows for the definitive assignment of each proton signal to its corresponding carbon signal. For example, it would link the aromatic proton signals to their respective aromatic carbon signals and the isopropoxy protons to their carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically two or three bonds). HMBC is vital for piecing together the molecular skeleton. Key expected correlations would include the ring methyl protons to the C1, C2, and C3 carbons of the aromatic ring, and the carbonyl carbon to the C6-H proton, confirming the connectivity of the substituents.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification and structural confirmation. The molecular formula of this compound is C₁₁H₁₄O₃, with a calculated molecular weight of approximately 194.23 g/mol .

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 194. The fragmentation pattern of benzoic acids is well-characterized. Key fragmentation pathways for this compound would likely include:

Loss of a methyl group (-CH₃) from the isopropoxy moiety, leading to a fragment at m/z 179.

Loss of a propyl radical (-C₃H₇) or propene (C₃H₆) via McLafferty rearrangement from the isopropoxy group.

Loss of the entire isopropoxy group (-OC₃H₇), resulting in a significant peak.

Cleavage of the hydroxyl radical (-OH) from the carboxylic acid group, yielding a fragment at m/z 177. rsc.org

Decarboxylation, or the loss of the carboxyl group (-COOH), producing a fragment at m/z 149. rsc.org

Predicted Mass Spectrometry Fragmentation Data

| m/z Value | Proposed Fragment Identity | Notes |

|---|---|---|

| 194 | [M]⁺ | Molecular Ion |

| 179 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropoxy group |

| 151 | [M - C₃H₇]⁺ | Loss of the isopropyl group |

| 136 | [M - C₃H₆O]⁺ | Loss of isopropoxy radical |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and FT-Raman

Vibrational spectroscopy probes the characteristic vibrations of functional groups within a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show several key absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption around 1700-1680 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid. The C-O stretching of the ether linkage will appear in the 1250-1200 cm⁻¹ region. Aromatic C-H stretching is observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and isopropoxy groups appears just below 3000 cm⁻¹.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information. Aromatic ring stretching vibrations are typically strong in the Raman spectrum, appearing in the 1600-1580 cm⁻¹ region. The symmetric C-O-C stretching of the ether and the C-C stretching of the aromatic ring are also expected to be prominent.

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretching | 3300 - 2500 | Broad, Strong |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretching | 2980 - 2850 | Medium-Strong |

| Carboxylic Acid C=O | Stretching | 1700 - 1680 | Strong |

| Aromatic C=C | Ring Stretching | 1610, 1580 | Medium-Strong |

| Ether C-O-C | Asymmetric Stretching | 1250 - 1200 | Strong |

X-ray Crystallography for Solid-State Structure Determination

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The chromophore in this compound consists of the substituted benzene ring conjugated with the carboxylic acid group.

The spectrum is expected to show absorptions characteristic of π → π* and n → π* transitions.

π → π transitions:* These are high-intensity absorptions resulting from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. These are expected to appear in the 230-280 nm range.

n → π transitions:* These are lower-intensity absorptions involving the excitation of a non-bonding electron (from one of the oxygen atoms) to an antibonding π* orbital of the carbonyl group or aromatic ring. These transitions may be observed as a shoulder on the more intense π → π* bands.

The solvent used can influence the position of these absorption maxima. Increasing solvent polarity typically causes a blue shift (to shorter wavelengths) for n → π* transitions and a red shift (to longer wavelengths) for π → π* transitions.

Future Research Directions and Unexplored Avenues for 4 Isopropoxy 2 Methylbenzoic Acid

Development of More Efficient and Sustainable Synthetic Protocols

The synthesis of substituted benzoic acids often involves multi-step processes that can be prone to side reactions and may require harsh conditions. Research into the synthesis of structurally related compounds, such as 2-isopropoxy-4-nitrobenzoic acid, has highlighted the critical role of reaction conditions in determining product outcomes. researchgate.netcsic.es

A previously reported two-step protocol for a related compound involved the use of iodopropane and potassium carbonate, followed by hydrolysis with a concentrated sodium hydroxide (B78521) solution at an elevated temperature of 80 °C. researchgate.net However, this method was found to predominantly yield an unexpected azoxybenzene (B3421426) derivative, (Z)-1,2-bis(4-carboxy-3-isopropoxyphenyl)diazene-1-oxide, in up to 92% yield, rather than the intended product. researchgate.netcsic.es This highlights a significant challenge in controlling the reaction pathway under harsh basic and high-temperature conditions.

In response, a more efficient and sustainable alternative was developed. By replacing the concentrated sodium hydroxide with lithium hydroxide (LiOH) and conducting the hydrolysis step at room temperature, the desired 2-isopropoxy-4-nitrobenzoic acid was synthesized in a high yield of 82%. csic.es This improved protocol not only provides a higher yield of the target molecule but also represents a more sustainable approach by avoiding high energy consumption and minimizing the formation of complex side products.

Future research on 4-Isopropoxy-2-methylbenzoic acid should focus on applying these principles. The development of synthetic routes that operate at ambient temperatures, utilize milder reagents, and minimize solvent waste would be a significant advancement. Exploring catalytic systems, flow chemistry, and green chemistry principles could lead to protocols that are not only more efficient but also more environmentally benign.

Table 1: Comparison of Synthetic Protocols for a Structurally Related Benzoic Acid

| Feature | Original Protocol | Improved Protocol |

|---|---|---|

| Base Used | Sodium Hydroxide (NaOH) | Lithium Hydroxide (LiOH) |

| Temperature | 80 °C | Room Temperature |

| Primary Product | (Z)-1,2-bis(4-carboxy-3-isopropoxyphenyl)diazene-1-oxide | 2-Isopropoxy-4-nitrobenzoic acid |

| Reported Yield | Low (for desired product) | 82% (for desired product) csic.es |

| Sustainability | High energy, significant byproduct formation | Low energy, high atom economy |

Advanced Computational Modeling for Predictive Chemical Behavior

Computational chemistry offers powerful tools for predicting molecular properties and reaction outcomes, thereby accelerating research and reducing experimental costs. In the study of the synthesis of 2-isopropoxy-4-nitrobenzoic acid, computational methods were instrumental. csic.es Specifically, Gauge-Including Atomic Orbital (GIAO) density-functional calculations were employed to predict the nuclear magnetic resonance (NMR) chemical shifts. csic.es This computational analysis was crucial for the correct structural elucidation of the complex azoxybenzene byproduct formed under the initial harsh reaction conditions. csic.es

For this compound, a dedicated and advanced computational modeling approach has yet to be fully explored. Future research should leverage these techniques to build a comprehensive in-silico profile of the molecule. This could include: